molecular formula C13H18N2O B6354010 1-Benzylpyrrolidine-3-carboxylic acid methylamide CAS No. 889944-81-4

1-Benzylpyrrolidine-3-carboxylic acid methylamide

Cat. No.: B6354010
CAS No.: 889944-81-4
M. Wt: 218.29 g/mol
InChI Key: FXFVVDRBBMRQTI-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-3-carboxylic acid methylamide is a chemical compound with the molecular formula C13H18N2O. It is known for its unique structural features, which make it a valuable building block in the synthesis of novel pharmaceuticals and drug candidates . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxylic acid methylamide moiety.

Preparation Methods

The synthesis of 1-Benzylpyrrolidine-3-carboxylic acid methylamide typically involves the following steps:

Chemical Reactions Analysis

1-Benzylpyrrolidine-3-carboxylic acid methylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-Benzylpyrrolidine-3-carboxylic acid methylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidine-3-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzylpyrrolidine-3-carboxylic acid methylamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-benzyl-N-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-13(16)12-7-8-15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFVVDRBBMRQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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